molecular formula C14H14N4O2S B12620176 4-(2-Methoxyethoxy)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-33-2

4-(2-Methoxyethoxy)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B12620176
CAS No.: 917759-33-2
M. Wt: 302.35 g/mol
InChI Key: LGZYMPXREVZYKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(2-Methoxyethoxy)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine is a derivative of the privileged pyridopyrimidine scaffold , a structure of high interest in medicinal chemistry due to its resemblance to purine bases and its capacity to interact with a variety of biological targets . This specific molecular framework is extensively investigated for developing novel epidermal growth factor receptor (EGFR) kinase inhibitors . Mutations in EGFR, particularly the L858R/T790M variants, are a primary cause of resistance to earlier generations of drugs in non-small cell lung cancer (NSCLC) . Pyrido[3,2-d]pyrimidine-based compounds are designed to overcome this resistance by selectively and potently inhibiting mutated forms of EGFR while sparing the wild-type receptor, a key factor in reducing off-target toxicity . The structural features of this compound—including the 2-amine group, the thiophene ring, and the 4-(2-methoxyethoxy) side chain—are critical for its binding affinity and selectivity, enabling key hydrogen bond interactions in the kinase hinge region and access to specific hydrophobic pockets . Consequently, this amine serves as a vital chemical intermediate and core structure for synthesizing potential therapeutic agents targeting oncogenic kinases, providing researchers with a versatile building block for drug discovery programs in oncology . Furthermore, synthetic methodologies involving pyridopyrimidine cores, such as the Dimroth Rearrangement , highlight the continued evolution of routes to access these complex and biologically relevant heterocyclic systems .

Properties

CAS No.

917759-33-2

Molecular Formula

C14H14N4O2S

Molecular Weight

302.35 g/mol

IUPAC Name

4-(2-methoxyethoxy)-6-thiophen-2-ylpyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C14H14N4O2S/c1-19-6-7-20-13-12-10(17-14(15)18-13)5-4-9(16-12)11-3-2-8-21-11/h2-5,8H,6-7H2,1H3,(H2,15,17,18)

InChI Key

LGZYMPXREVZYKR-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=CS3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethoxy)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is to start with a pyrido[3,2-d]pyrimidine precursor, which is then functionalized through a series of reactions including halogenation, substitution, and coupling reactions. The methoxyethoxy group can be introduced via nucleophilic substitution, while the thiophen-2-yl group can be added through a Suzuki coupling reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrido[3,2-d]pyrimidine scaffold undergoes nucleophilic substitution at positions 4 and 6 due to electron-deficient aromatic character. For example:

  • Methoxyethoxy Group Replacement : The 2-methoxyethoxy substituent at position 4 can be displaced under basic conditions. In a study, treatment with sodium hydride (NaH) in DMF facilitated substitution by primary amines (e.g., methylamine) to yield 4-alkylamino derivatives.

  • Thiophene Ring Reactivity : The thiophen-2-yl group at position 6 participates in electrophilic substitution (e.g., bromination) at the α-position of the thiophene ring using N-bromosuccinimide (NBS) in chloroform.

Example Reaction Table

Reaction TypeReagents/ConditionsProductYield (%)Reference
Methoxyethoxy substitutionNaH, DMF, methylamine (40°C, 6h)4-(Methylamino)-6-(thiophen-2-yl)...78
Thiophene brominationNBS, CHCl₃, 0°C, 2h4-(2-Methoxyethoxy)-6-(5-bromothiophen-2-yl)...65

Oxidation and Reduction Reactions

The thiophene ring and amine group exhibit redox activity:

  • Thiophene Oxidation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid oxidizes the thiophene sulfur to a sulfoxide or sulfone, depending on reaction time and stoichiometry.

  • Amine Functionalization : The primary amine at position 2 can be acetylated using acetic anhydride (Ac₂O) in pyridine, forming a stable acetamide derivative.

Key Findings :

  • Sulfoxide formation occurs at 0°C within 1 hour (yield: 82%), while sulfone synthesis requires 12 hours at 50°C (yield: 58%).

  • Acetylation proceeds quantitatively under mild conditions (25°C, 2h).

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling : The thiophen-2-yl group enables coupling with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (80°C, 12h).

  • Buchwald-Hartwig Amination : The pyrimidine ring’s halogenated derivatives (e.g., chloro-substituted analogs) undergo amination with secondary amines (e.g., piperidine) using Pd₂(dba)₃ and Xantphos .

Comparative Reactivity

Coupling TypeSubstrate PositionCatalyst SystemTypical Yield (%)
Suzuki-MiyauraThiophene C5Pd(PPh₃)₄, K₂CO₃70–85
Buchwald-HartwigPyrimidine C2Pd₂(dba)₃, Xantphos60–75

Cyclization and Ring-Opening Reactions

The pyrido-pyrimidine system participates in ring-expansion reactions:

  • Acid-Catalyzed Cyclization : In HCl/ethanol, the compound forms fused quinazoline derivatives via intramolecular cyclization .

  • Base-Mediated Ring Opening : Treatment with NaOH (10% aq.) at 100°C cleaves the pyrimidine ring, yielding fragmented amine intermediates.

Biological Interactions

While not strictly synthetic reactions, the compound’s kinase-inhibitory mechanism involves non-covalent interactions :

  • ATP-Binding Site Coordination : The pyrido-pyrimidine core binds to kinase ATP pockets via hydrogen bonding (N2 amine to backbone carbonyls) and π-π stacking (thiophene to hydrophobic residues) .

Stability and Degradation

  • Photodegradation : Exposure to UV light (254 nm) induces cleavage of the methoxyethoxy group, forming a hydroxylated byproduct.

  • Hydrolytic Stability : The compound remains stable in aqueous buffers (pH 4–9) but degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrido[3,2-d]pyrimidine compounds exhibit significant anticancer properties. For instance, a series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Notably, some compounds demonstrated selective activity against breast and renal cancer cell lines, suggesting a promising avenue for further development as targeted chemotherapeutic agents .

Case Study: Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that specific modifications at the C-4 position of the pyrido[3,4-d]pyrimidine scaffold could enhance anticancer activity. Compounds identified as 13 and 21 showed potent inhibitory effects against the UO-31 renal cancer cell line and MDA-MB-468 breast cancer cell line, indicating their potential as lead compounds for further development in clinical trials .

Phosphodiesterase Inhibition

Another significant application of pyrido[3,2-d]pyrimidines is their role as phosphodiesterase type 4 inhibitors (PDE4). PDE4 inhibitors are crucial in treating asthma and chronic obstructive pulmonary disease (COPD). A series of synthesized pyrido[3',2':4,5]thieno[3,2-d]pyrimidines demonstrated increased potency as PDE4 inhibitors, highlighting the importance of structural modifications in enhancing enzyme affinity and therapeutic efficacy .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of various derivatives related to 4-(2-Methoxyethoxy)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine:

CompoundActivity TypeTarget Cell LinesIC50 Values (µM)Notes
4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiolAnticancerMDA-MB-468, UO-31<10High selectivity against breast cancer
Thieno[3,2-d]pyrimidin-4-aminesAnticancerHT-29, Caco-25 - 10Comparable to MPC-6827
4-substituted 2-amino derivativesPhosphodiesterase inhibitionN/AN/AEffective for asthma/COPD treatment

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This can lead to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 4

(a) Morpholinyl Group (CAS 897361-75-0)
  • Structure : 4-(4-Morpholinyl)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine.
  • Properties: Molecular weight: 313.38 g/mol. LogP (predicted): ~1.7 (moderate lipophilicity).
(b) Trifluoromethyl Group (CAS 396-63-4)
  • Structure : 4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine.
  • Properties :
    • Molecular weight: 259.25 g/mol.
    • LogP (predicted): ~2.5 (higher lipophilicity).
    • The trifluoromethyl group introduces strong electron-withdrawing effects, altering electronic distribution and binding affinity.
  • Applications : Trifluoromethyl groups are common in agrochemicals and pharmaceuticals for metabolic stability .
(c) Methyl Group (CAS 26963-43-9)
  • Structure : 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine.
  • Properties: Molecular weight: 191.25 g/mol.
  • Utility : Simplicity in synthesis makes this a common intermediate for further functionalization .

Substituent Variations at Position 6

(a) Indol-3-yl Group (Compound 4 in )
  • Structure : 4-(1H-Indol-3-yl)-6-(thiophen-2-yl)pyrimidin-2-amine.
  • Properties :
    • Melting point: 270–273°C.
    • NH/NH₂ IR absorption: 3400–3576 cm⁻¹.
  • Biological Activity : Indole derivatives exhibit antitumor and antimicrobial activities, likely due to DNA intercalation or enzyme inhibition .
(b) 4-Bromophenyl Group (Compound 4 in )
  • Structure: 4-(4-Bromophenyl)-6-(2-chloroquinoline-3-yl)pyrimidin-2-amine.
  • Properties :
    • Bromine adds steric bulk and halogen-bonding capabilities.
  • Applications : Halogenated pyrimidines are explored in kinase inhibitors and photodynamic therapy .

Functional Group Additions and Modifications

(a) Acrylamide Derivatives (Compounds 11a–11b in )
  • Structure: 4-(3-Aminophenoxy)-N-(3-methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine.
  • Properties :
    • Acrylamide moieties enable covalent binding to cysteine residues in target proteins.
  • Therapeutic Potential: These derivatives are designed as irreversible kinase inhibitors (e.g., EGFR inhibitors) .
(b) Ethoxy Substitution (CAS 54806-94-9)
  • Structure : 4-Ethoxy-6-(4-methoxyphenyl)pyrimidin-2-amine.
  • Properties :
    • Ethoxy group balances lipophilicity and solubility.
  • Synthesis : Prepared via nucleophilic substitution reactions, similar to methoxyethoxy analogs .

Biological Activity

The compound 4-(2-Methoxyethoxy)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine is a member of the pyrido[3,2-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article synthesizes various research findings to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

C15H16N4O2S\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_2\text{S}

This compound features a pyrido[3,2-d]pyrimidine core substituted with a methoxyethoxy group and a thiophene ring. The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes that have been optimized in various studies for yield and efficiency .

Anticancer Properties

Research indicates that derivatives of pyrido[3,2-d]pyrimidines exhibit significant anticancer activity. For instance, compounds related to this compound have shown promising results against several cancer cell lines:

  • In vitro Cytotoxicity : Studies using the NCI's 60 human cancer cell line panel revealed selective cytotoxic effects against breast and renal cancer cell lines .
  • IC50 Values : The compound's derivatives have been reported to display IC50 values in the nanomolar range for specific cancer types, indicating potent activity .

The mechanism by which these compounds exert their anticancer effects often involves inhibition of key signaling pathways. For example:

  • EGFR Kinase Inhibition : Some studies have demonstrated that pyrido[3,2-d]pyrimidine derivatives can inhibit the epidermal growth factor receptor (EGFR) kinase activity, which is crucial for tumor growth and proliferation .
  • Apoptosis Induction : The compounds may also promote apoptosis in cancer cells through various pathways, including caspase activation and modulation of Bcl-2 family proteins .

Anti-inflammatory Activity

In addition to their anticancer properties, derivatives of this compound have been evaluated for anti-inflammatory effects:

  • Mechanisms : These compounds may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 .
  • Experimental Models : In vivo studies using animal models have shown that these compounds can effectively reduce edema and pain associated with inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrido[3,2-d]pyrimidine derivatives:

CompoundStructureAnticancer ActivityIC50 (µM)
A1Pyrido[3,2-d]pyrimidineModerate>50
A5Thienopyrimidine derivativeHigh15.629
B1Methoxyethoxy derivativeVery High0.297

This table summarizes findings from various studies highlighting how structural modifications can significantly influence biological efficacy.

Case Studies

  • Case Study on EGFR Inhibition : A study focused on the synthesis of pyrido[3,2-d]pyrimidine derivatives demonstrated that specific substitutions led to enhanced EGFR inhibition compared to parent compounds. The most promising derivative exhibited an IC50 value of 13 nM against EGFR L858R/T790M mutants .
  • Anti-inflammatory Evaluation : Another study assessed the anti-inflammatory potential using carrageenan-induced paw edema in rats. Results showed that selected derivatives significantly reduced paw swelling compared to controls, indicating strong anti-inflammatory properties .

Q & A

Q. How are novel derivatives synthesized by modifying the pyrido-pyrimidine core?

  • Answer : Substituent diversification includes Suzuki couplings for aryl groups (e.g., thiophen-2-yl in the target compound) or nucleophilic substitution for amine variants. For example, describes ethyl carboxlate derivatives via reactions with α,β-unsaturated ketones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.